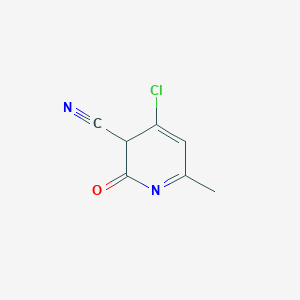
N',N'-bis(2-hydroxyethyl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is characterized by the presence of two hydroxyethyl groups attached to a propanediamide backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-bis(2-hydroxyethyl)propanediamide typically involves the reaction of malonic acid with diethanolamine . The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the formation of an intermediate, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods
In industrial settings, the production of N’,N’-bis(2-hydroxyethyl)propanediamide is scaled up using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
N’,N’-bis(2-hydroxyethyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
N’,N’-bis(2-hydroxyethyl)propanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products
Wirkmechanismus
The mechanism of action of N’,N’-bis(2-hydroxyethyl)propanediamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide: This compound has longer alkyl chains, which can influence its physical properties and applications.
N,N’-bis(pyridin-2-ylmethyl)propanediamide: The presence of pyridine rings in this compound can enhance its coordination properties and interactions with metal ions.
N,N’-bis(2-hydroxyethyl)ethylenediamine: This compound has a similar structure but with an ethylenediamine backbone, which can affect its reactivity and applications.
Uniqueness
N’,N’-bis(2-hydroxyethyl)propanediamide is unique due to its specific combination of hydroxyethyl groups and propanediamide backbone. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Eigenschaften
Molekularformel |
C7H14N2O4 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
N',N'-bis(2-hydroxyethyl)propanediamide |
InChI |
InChI=1S/C7H14N2O4/c8-6(12)5-7(13)9(1-3-10)2-4-11/h10-11H,1-5H2,(H2,8,12) |
InChI-Schlüssel |
OSIITXOBFKTOHY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)C(=O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B12349225.png)
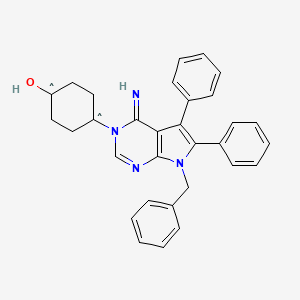
![N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B12349236.png)
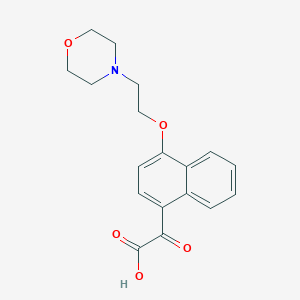
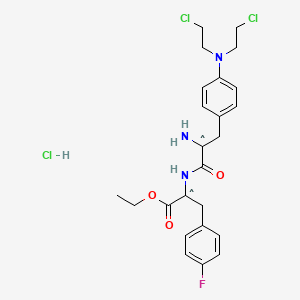
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349256.png)
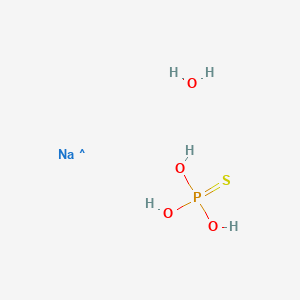
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one](/img/structure/B12349267.png)
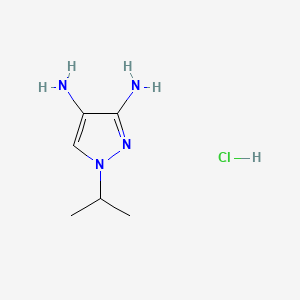
![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)
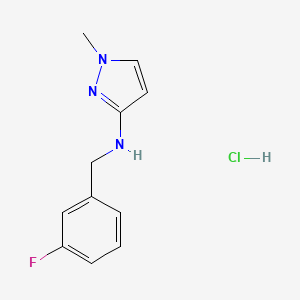

![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid](/img/structure/B12349297.png)
